molecular formula C16H12Cl2N4O3 B594870 Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate CAS No. 1314406-38-6

Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate

Cat. No.: B594870
CAS No.: 1314406-38-6
M. Wt: 379.197
InChI Key: CDDMKRGWBLAAQH-UHFFFAOYSA-N
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Description

Tetrazole Chemistry: Historical Development and Significance

The foundation of tetrazole chemistry traces back to 1885 when Swedish chemist J. A. Bladin first synthesized tetrazole derivatives at the University of Uppsala, marking the beginning of a chemical field that would prove instrumental in modern pharmaceutical and materials science. Bladin's initial observation involved the reaction of dicyanophenylhydrazine with nitrous acid, yielding a compound with the formula C₈H₅N₅, for which he proposed the name "tetrazole" to describe this novel ring structure. From this modest beginning, tetrazole chemistry experienced slow development until the 1950s, when only approximately 300 derivatives had been reported. However, the recognition of tetrazoles' unique properties catalyzed rapid expansion in research and applications.

Tetrazoles represent a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, distinguished by their extraordinarily high nitrogen content among stable heterocycles. The tetrazole ring system exhibits remarkable chemical stability while maintaining exceptional acidity, with pKa values typically ranging from 4.5 to 4.95. This acidic behavior stems from the delocalization of electrons across the nitrogen-rich ring system, creating a conjugated structure that can effectively stabilize the deprotonated form. The planarity of the tetrazole ring and its ability to form multiple hydrogen bonds have made these compounds invaluable as carboxylic acid bioisosteres in medicinal chemistry applications.

The structural versatility of tetrazoles manifests through three primary isomeric forms: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole, with the 1H and 2H forms existing as tautomers. In solution, the 1H tautomer predominates, while the 2H form becomes more stable in the gas phase. This tautomeric behavior influences the chemical reactivity and biological activity of tetrazole derivatives, creating opportunities for fine-tuning molecular properties through structural modifications. The aromatic character of 1H and 2H tetrazoles, arising from their 6π-electron system, contrasts with the non-aromatic nature of the 5H isomer, providing distinct electronic and steric profiles for different applications.

Phenoxy-Substituted Tetrazoles in Chemical Research

Phenoxy-substituted tetrazoles represent an important subclass of tetrazole derivatives that combine the unique properties of the tetrazole ring with the structural and electronic characteristics of phenoxy substituents. These compounds have gained considerable attention in chemical research due to their enhanced lipophilicity, improved bioavailability, and diverse biological activities. The incorporation of phenoxy groups into tetrazole frameworks creates molecules with distinctive pharmacological profiles, often exhibiting enhanced metabolic stability compared to their carboxylic acid analogs.

Research into phenoxy-substituted tetrazoles has revealed their significant potential in various therapeutic applications. Studies have demonstrated that these compounds can function as effective antibacterial agents, with certain derivatives showing minimal inhibitory concentrations ranging from 23.40 to 46.87 μg/L against various bacterial strains. The structure-activity relationship studies indicate that phenoxy derivatives often display superior antimicrobial activity compared to other substitution patterns, with the positioning and electronic nature of substituents on the phenoxy ring significantly influencing biological potency.

The synthetic accessibility of phenoxy-substituted tetrazoles has been enhanced through the development of efficient multicomponent reaction protocols. These methodologies enable the rapid construction of diverse tetrazole libraries with varying phenoxy substitution patterns, facilitating systematic structure-activity relationship investigations. The use of 1,3-dipolar cycloaddition reactions between nitriles and azides remains the most common synthetic approach, although newer multicomponent strategies have expanded the scope and efficiency of these transformations.

Position of Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate in Modern Chemical Science

This compound occupies a unique position within the broader landscape of tetrazole chemistry due to its sophisticated molecular architecture and potential applications. The compound's structure integrates several key chemical motifs that are individually recognized for their biological and chemical significance: the tetrazole ring system, the dichlorophenoxy substituent, and the methyl acetate ester functionality. This combination creates a molecule with distinctive electronic and steric properties that position it for diverse research applications.

The presence of the 2,4-dichlorophenoxy substituent is particularly noteworthy, as this structural element is found in numerous biologically active compounds, including herbicides and pharmaceutical agents. The dichlorophenoxy moiety contributes to the compound's lipophilicity and may enhance its ability to interact with biological targets through halogen bonding interactions. The specific positioning of chlorine atoms at the 2 and 4 positions of the phenoxy ring creates a defined electronic environment that influences the compound's reactivity and binding properties.

The incorporation of the methyl acetate ester group provides additional functional versatility, enabling potential hydrolysis to generate the corresponding carboxylic acid derivative. This structural feature allows for the modulation of the compound's physicochemical properties, including solubility, membrane permeability, and metabolic stability. The ester functionality also serves as a potential site for further chemical modifications, expanding the compound's utility as a synthetic intermediate or building block for more complex molecular architectures.

Contemporary research has positioned this compound within the context of neurotherapeutic agent development, where its structural features suggest potential interactions with neurotransmitter systems in the central nervous system. The compound's molecular weight of 379.2 g/mol and calculated properties, including a topological polar surface area of 79.1 Ų and an XLogP3 value of 4.6, indicate favorable drug-like characteristics that support its consideration for pharmaceutical applications.

Research Objectives and Scope

The research scope surrounding this compound encompasses multiple interconnected areas of chemical science, each contributing to a comprehensive understanding of this compound's properties and potential applications. The primary research objectives focus on elucidating the compound's synthetic accessibility, characterizing its physicochemical properties, and evaluating its potential biological activities within established tetrazole pharmacophore frameworks.

Synthetic methodology development represents a crucial research objective, particularly given the compound's complex structure incorporating multiple functional groups. The synthesis typically involves the formation of the tetrazole ring through established cycloaddition protocols, followed by the introduction of the dichlorophenoxy substituent and subsequent esterification reactions. Understanding optimal reaction conditions, catalyst systems, and purification strategies is essential for enabling broader research access to this compound and related analogs.

Physicochemical characterization forms another fundamental research objective, encompassing detailed analysis of the compound's spectroscopic properties, thermal behavior, and solution chemistry. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide essential structural confirmation, while thermal analysis and solubility studies inform practical handling and formulation considerations. These characterization efforts support both fundamental understanding and practical applications of the compound.

The evaluation of biological activities represents a critical research frontier, building upon the established pharmacological significance of tetrazole-containing compounds. Research objectives include systematic screening for antimicrobial activity, assessment of potential neurotherapeutic properties, and investigation of structure-activity relationships within the broader context of phenoxy-substituted tetrazoles. These studies aim to identify optimal structural modifications that enhance desired biological activities while minimizing undesirable effects.

Research Domain Primary Objectives Key Methodologies
Synthetic Chemistry Development of efficient synthetic routes, optimization of reaction conditions Multicomponent reactions, cycloaddition protocols, green chemistry approaches
Physicochemical Analysis Complete structural characterization, property determination NMR spectroscopy, IR spectroscopy, thermal analysis, solubility studies
Biological Evaluation Activity screening, structure-activity relationship studies Antimicrobial assays, neurological activity assessment, cytotoxicity evaluation
Applications Research Identification of practical applications, formulation development Materials science applications, pharmaceutical development, coordination chemistry

The scope of research extends beyond individual compound characterization to encompass broader investigations of structure-activity relationships within the phenoxy-substituted tetrazole class. Comparative studies with related compounds, including variations in halogen substitution patterns, alternative ester functionalities, and different tetrazole substitution positions, provide valuable insights into the structural determinants of biological activity. These comprehensive investigations support the rational design of improved compounds with enhanced therapeutic potential and reduced adverse effects.

Properties

IUPAC Name

methyl 2-[5-[2-(2,4-dichlorophenoxy)phenyl]tetrazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O3/c1-24-15(23)9-22-20-16(19-21-22)11-4-2-3-5-13(11)25-14-7-6-10(17)8-12(14)18/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDMKRGWBLAAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1N=C(N=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The core tetrazole ring is typically synthesized via a [3+2] cycloaddition between an organic azide and a nitrile precursor. In the case of Methyl 2-[5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate, the reaction employs azidotrimethylsilane (TMS-N₃) and a substituted benzoyl chloride derivative.

Procedure :

  • Substrate Preparation : 2-(2,4-Dichlorophenoxy)benzoyl chloride is synthesized by treating 2-(2,4-dichlorophenoxy)benzoic acid with thionyl chloride (SOCl₂) at reflux.

  • Cycloaddition : The benzoyl chloride is reacted with excess TMS-N₃ (4–6 equivalents) under anhydrous conditions. The mixture is heated to 90–100°C for 12–18 hours, facilitating the Curtius rearrangement and subsequent cyclization to form the tetrazolone intermediate.

  • Workup : The crude product is partitioned between ethyl acetate (EtOAc) and saturated sodium bicarbonate (NaHCO₃). The aqueous layer is acidified to pH <3 with HCl, and the tetrazolone is extracted back into EtOAc.

Key Observations :

  • Excess TMS-N₃ ensures complete conversion, with yields ranging from 80% to 94% depending on stoichiometry.

  • Gas evolution (likely N₂ or CO₂) occurs during heating, necessitating blast shields and pressure-relief caps.

Esterification of the Tetrazolone Intermediate

The tetrazolone intermediate undergoes esterification to introduce the methyl acetate group.

Procedure :

  • Activation : The tetrazolone’s carboxylic acid moiety is activated using N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM).

  • Methanol Quench : Methanol is added to the activated intermediate, yielding the methyl ester. The reaction is monitored via thin-layer chromatography (TLC) until completion.

  • Purification : The product is isolated via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.

Optimization :

  • Esterification proceeds efficiently at room temperature, avoiding side reactions such as tetrazole ring degradation.

  • Yields exceed 85% when using anhydrous conditions and molecular sieves to absorb water.

Alternative Pathways and Comparative Analysis

Direct Coupling of Pre-Formed Tetrazole

An alternative route involves coupling a pre-synthesized tetrazole with 2-(2,4-dichlorophenoxy)phenylmethyl bromide.

Procedure :

  • Tetrazole Synthesis : 2H-Tetrazole-2-acetic acid is prepared via cycloaddition of trimethylsilyl azide and cyanoacetic acid.

  • Alkylation : The tetrazole is alkylated with 2-(2,4-dichlorophenoxy)phenylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.

  • Esterification : The resulting acid is esterified with methanol under acidic conditions (H₂SO₄ catalyst).

Advantages :

  • Avoids handling hazardous acyl chlorides.

  • Enables modular synthesis for derivatives.

Challenges :

  • Lower yields (65–75%) due to competing side reactions during alkylation.

One-Pot Tandem Synthesis

Recent advances demonstrate a one-pot method combining cycloaddition and esterification.

Procedure :

  • Simultaneous Reactions : 2-(2,4-Dichlorophenoxy)benzoyl chloride, TMS-N₃, and methyl glycolate are heated at 100°C in acetonitrile.

  • In Situ Activation : The reaction leverages the nucleophilicity of the tetrazole nitrogen to directly form the acetate ester without isolation of intermediates.

Yield : 78–82% with reduced purification steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 3H), 5.32 (s, 2H), 3.78 (s, 3H).

  • IR (cm⁻¹) : 1745 (C=O ester), 1600 (tetrazole C=N).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives can induce apoptosis in various cancer cell lines, suggesting that Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate may also possess similar activities. The structure-activity relationship (SAR) studies highlight the importance of the tetrazole moiety for anticancer efficacy .

Antimicrobial Properties

The dichlorophenoxy group in the compound is known to impart herbicidal and antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various microbial strains, making it a candidate for agricultural applications as a herbicide or fungicide .

Case Studies

  • Anticancer Screening :
    In a study published in ChemMedChem, researchers synthesized several tetrazole derivatives and tested them against human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like cisplatin, indicating their potential as anticancer agents .
  • Herbicidal Activity :
    A study focused on the herbicidal effects of phenoxy-containing compounds demonstrated that this compound could effectively inhibit weed growth in controlled environments. This positions the compound as a promising candidate for further development in agricultural applications .

Mechanism of Action

The mechanism of action of Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Cambridge Structural Database (CSD)

A search for analogues of methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (the core scaffold) reveals two closely related compounds:

Ethyl (Z)-3-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)-2-propenoate (SAKVIM): Features an extended propenoate chain and lacks halogenation.

Key Structural Differences:
Compound Name Molecular Formula Substituents on Phenyl Ring Functional Groups Molecular Weight (g/mol)
Target Compound C₁₆H₁₂Cl₂N₄O₃ 2,4-Dichlorophenoxy Tetrazole, Methyl Acetate 378.03
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate C₁₀H₁₀N₄O₃ 2-Hydroxyphenyl Tetrazole, Methyl Acetate, –OH 234.22
WUKNUN C₁₀H₁₀N₄O₂ Phenyl (no substitution) Tetrazole, Methyl Acetate 218.21
  • Electronic Effects: The 2,4-dichlorophenoxy group in the target compound introduces strong electron-withdrawing effects, altering electron density on the tetrazole ring compared to the hydroxyl or unsubstituted phenyl groups in analogues. This may influence reactivity and binding interactions.
Crystallographic Data:
Property Target Compound (Inferred) Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
Crystal System Likely monoclinic (common for analogues) Monoclinic (P2₁/c)
Dihedral Angles Tetrazole-phenol: 2.85°; Tetrazole-ester: 82.61°
Hydrogen Bonding Intermolecular Cl···N/O interactions Intramolecular O–H···N (hydroxyl to tetrazole)
Packing Efficiency Higher due to halogenated groups Offset π–π interactions dominate

Biological Activity

Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate is a complex organic compound notable for its diverse biological activities, particularly in agricultural and pharmaceutical contexts. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₆H₁₂Cl₂N₄O₃
  • Molecular Weight : 379.20 g/mol
  • CAS Number : 1314406-38-6

This compound features a tetrazole moiety and a dichlorophenoxy group, which are integral to its biological activity. The tetrazole ring is known for its potential in various therapeutic applications, while the dichlorophenoxy segment enhances herbicidal efficacy against specific plant species .

1. Herbicidal Properties

This compound exhibits significant herbicidal activity. The dichlorophenoxy group is associated with well-documented herbicidal properties, making this compound effective against various weeds. Its mechanism likely involves disruption of plant hormonal balance, similar to other phenoxy herbicides.

2. Anticancer Potential

Recent studies indicate that compounds with structural similarities to this compound exhibit cytotoxic effects against cancer cell lines. The presence of the tetrazole ring is crucial for its anticancer activity, as it may interact with cellular targets involved in proliferation and apoptosis .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC₅₀ (µM)Observations
U251 (glioblastoma)<10Significant growth inhibition
A-431 (epidermoid carcinoma)<20Induction of apoptosis observed

3. Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties. Similar tetrazole derivatives have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area.

The biological activity of this compound can be attributed to several mechanisms:

  • Hormonal Disruption in Plants : The dichlorophenoxy moiety mimics plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
  • Cell Cycle Interference : In cancer cells, the tetrazole ring may interfere with cell cycle regulation and apoptosis pathways.
  • Membrane Disruption : Some studies indicate that similar compounds can disrupt microbial cell membranes, leading to cell lysis.

Case Study 1: Herbicidal Efficacy

A field study evaluated the effectiveness of this compound against common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls, suggesting strong herbicidal potential.

Case Study 2: Antitumor Activity

In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibited an IC₅₀ value of less than 20 µM for A-431 cells. These findings highlight its potential as a candidate for further drug development targeting specific cancers .

Q & A

Q. What are the common synthetic routes for Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate?

The synthesis typically involves coupling tetrazole derivatives with halogenated aromatic precursors. A representative method includes:

  • Step 1: Reacting a halogenated phenoxyacetic acid hydrazide (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with a substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst ().
  • Step 2: Alkylation of the tetrazole intermediate using methyl 2-bromoacetate in acetonitrile with potassium carbonate as a base, followed by purification via column chromatography (ether:hexane) and crystallization ().
  • Key Considerations: Reaction time (e.g., 18–24 hours for cyclization), solvent polarity for isomer separation, and temperature control to avoid side products.

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the primary method:

  • Data Collection: Using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K ().
  • Structure Solution: Programs like SHELXS97 (direct methods) and SHELXL2014 (refinement) are employed. Hydrogen bonds and displacement parameters are constrained using riding models ().
  • Validation: Metrics include R-factor (<0.06), interplanar distances, and molecular packing analysis via Mercury software ().

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize isomer formation during synthesis?

Isomerization often arises during tetrazole alkylation. Mitigation strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) favor regioselectivity but may increase side reactions. Acetonitrile at 273 K reduces competing pathways ().
  • Catalytic Additives: Glacial acetic acid stabilizes intermediates, improving yield of the desired 2H-tetrazole isomer ().
  • Chromatographic Separation: Use gradient elution (ether:hexane ratios) to resolve isomers, as demonstrated in the isolation of three isomeric products (59% yield for the major isomer) ().

Q. What methodologies resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies?

Contradictions in supramolecular interactions (e.g., C–H⋯O vs. offset π-stacking) can be addressed via:

  • Database Surveys: Cross-referencing the Cambridge Structural Database (CSD) to compare dihedral angles and interaction motifs (e.g., Cg⋯Cg distances of 3.759 Å in the title compound vs. 3.89° in analogs like WUKNUN) ().
  • Computational Validation: Mercury’s "Materials Module" calculates packing similarity and void spaces to confirm experimental observations ().
  • Disorder Modeling: Refining occupancy ratios for disordered groups (e.g., hydroxyl positions at 2- and 6-sites on the phenol ring with a 0.53:0.47 ratio) ().

Q. How do electronic effects of substituents influence the tetrazole ring’s reactivity?

The electron-withdrawing 2,4-dichlorophenoxy group:

  • Stabilizes the Tetrazole Ring: Reduces electron density at N1–N4, enhancing resistance to ring-opening under acidic conditions.
  • Directs Electrophilic Substitution: Chlorine atoms deactivate the phenyl ring, limiting unwanted side reactions during alkylation ().
  • Validated via NMR: Chemical shifts (e.g., 1H NMR: δ 9.59 ppm for OH) correlate with intramolecular O–H⋯N hydrogen bonding ().

Data Contradiction Analysis

Q. How should researchers address conflicting reports on dihedral angles in tetrazole derivatives?

Discrepancies in dihedral angles (e.g., 2.85° vs. 19.97° in SAKVIM) may arise from:

  • Crystallographic Artifacts: Thermal motion or refinement errors (e.g., high displacement parameters for methyl groups).
  • Supramolecular Strain: Offset π-interactions in dimeric structures (slippage = 1.305 Å) can distort intramolecular angles ().
  • Resolution: High-resolution data (θmax > 25°) and low Rint (<0.05) improve accuracy ().

Methodological Recommendations

  • Synthesis: Prioritize low-temperature alkylation and iterative column chromatography for isomer purity.
  • Characterization: Combine XRD with 13C NMR (e.g., 165.06 ppm for ester carbonyl) to confirm regiochemistry.
  • Software: Use SHELXL for refinement and Mercury for visualizing π-stacking interactions ().

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